1,5,6-Trimethyl-1,2,3,4-tetrahydro-2lambda6-thieno[2,3-C][1,2]thiazine-2,2,4-trione
CAS No.: 175202-79-6
Cat. No.: VC20900513
Molecular Formula: C9H11NO3S2
Molecular Weight: 245.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 175202-79-6 |
|---|---|
| Molecular Formula | C9H11NO3S2 |
| Molecular Weight | 245.3 g/mol |
| IUPAC Name | 1,5,6-trimethyl-2,2-dioxothieno[2,3-c]thiazin-4-one |
| Standard InChI | InChI=1S/C9H11NO3S2/c1-5-6(2)14-9-8(5)7(11)4-15(12,13)10(9)3/h4H2,1-3H3 |
| Standard InChI Key | LXRNFMSHWRSCAY-UHFFFAOYSA-N |
| SMILES | CC1=C(SC2=C1C(=O)CS(=O)(=O)N2C)C |
| Canonical SMILES | CC1=C(SC2=C1C(=O)CS(=O)(=O)N2C)C |
Introduction
Structural Features and Chemical Characteristics
The compound features a unique structural arrangement with a thieno[2,3-c] group fused with a 1,2-thiazine ring system. The molecule contains three methyl substituents at positions 1, 5, and 6, which influence its physical properties and reactivity patterns. The presence of the 2lambda6 notation indicates a hypervalent sulfur atom with six electrons in its valence shell, typically achieved through oxidation to the sulfone (SO2) state.
The 2,2,4-trione component refers to the presence of three carbonyl groups in the molecule, with two attached to the sulfur atom (forming a sulfone group) and one at the position 4 of the thiazine ring. This arrangement of functional groups creates a molecule with multiple reactive sites and potential for diverse chemical transformations.
Structural Elements Contributing to Reactivity
Several structural features contribute to the compound's chemical behavior:
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The fused thieno-thiazine ring system creates a rigid backbone with specific geometric constraints
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The hypervalent sulfur center (lambda6) provides sites for nucleophilic attack
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The three carbonyl groups offer potential for diverse carbonyl chemistry
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The three methyl substituents influence electronic distribution and steric properties
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The presence of both sulfur and nitrogen atoms creates interesting electronic properties
These structural characteristics make the compound a potentially valuable scaffold for further chemical modifications and derivatizations in medicinal chemistry applications .
Chemical Reactivity
The chemical behavior of 1,5,6-Trimethyl-1,2,3,4-tetrahydro-2lambda6-thieno[2,3-C] thiazine-2,2,4-trione can be explored through various reactions typical of thiazine derivatives. These may include substitution reactions, ring opening, and other transformations that depend on the reagents and conditions used.
Comparative Reactivity
When compared to similar compounds, this thieno-thiazine derivative likely exhibits reactivity patterns consistent with other sulfone-containing heterocycles. The presence of the three methyl groups would influence both the electronic and steric environment, potentially altering reactivity compared to unsubstituted analogs.
Related Compounds and Comparative Analysis
The thieno[2,3-c] thiazine scaffold appears in various bioactive compounds and is structurally related to several important heterocyclic systems with established pharmacological activities.
Structurally Related Compounds
Several structurally related compounds have been studied for their biological activities:
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Thieno[2,3-e] triazolo[1,5-a]pyrimidines - Shown to have potent anticancer activity
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Thieno[2,3-d]pyrimidin-4-one derivatives - Demonstrated substantial cytotoxic effects against different human tumor cells
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2,4,6-Tri(thiophen-2-yl)-1,3,5-triazine - A C3h-symmetric system with unique donor-acceptor properties
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Various thieno[2,3-e]-1,2-thiazine carboxamide derivatives - Synthesized for potential therapeutic applications
These related compounds provide context for understanding the potential applications and properties of 1,5,6-Trimethyl-1,2,3,4-tetrahydro-2lambda6-thieno[2,3-C] thiazine-2,2,4-trione.
Future Research Directions
Based on the properties and structural features of 1,5,6-Trimethyl-1,2,3,4-tetrahydro-2lambda6-thieno[2,3-C] thiazine-2,2,4-trione, several promising research directions emerge:
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Development of more efficient synthetic routes with higher yields and fewer steps
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Systematic exploration of structure-activity relationships through synthesis of analogs with varied substituents
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Comprehensive screening for biological activities, particularly in antimicrobial and anticancer applications
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Investigation of potential enzyme inhibitory properties based on structural similarities to known inhibitors
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Exploration of the compound as a scaffold for medicinal chemistry applications The unique structural features of this compound make it a potentially valuable starting point for developing new bioactive molecules with improved properties and selectivity profiles.
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